
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one is a fluorinated pyrimidine derivative. Compounds in this class are often of interest due to their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The presence of fluorine atoms can significantly alter the biological activity and metabolic stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a pyrimidine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions might occur at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo-pyrimidine derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one could have several applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for antiviral or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The fluorine atoms could enhance binding affinity to the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
The unique combination of fluorine atoms and the pentafluoroethyl group in 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one may confer distinct properties, such as increased metabolic stability and altered biological activity compared to similar compounds.
Properties
CAS No. |
1548-79-4 |
|---|---|
Molecular Formula |
C7H4F6N2O |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H4F6N2O/c1-2-14-4(3(8)5(16)15-2)6(9,10)7(11,12)13/h1H3,(H,14,15,16) |
InChI Key |
ZPAKINYKOYTUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



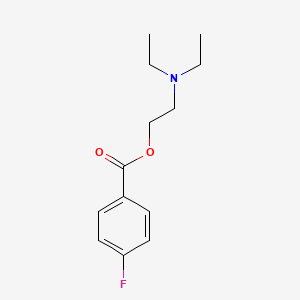
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
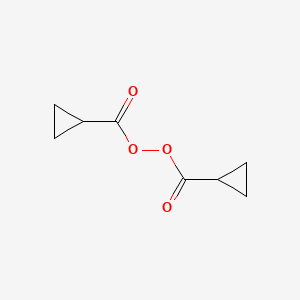
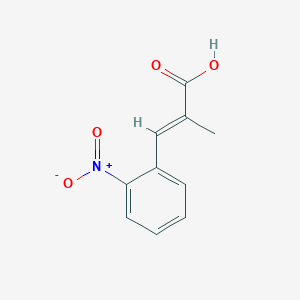


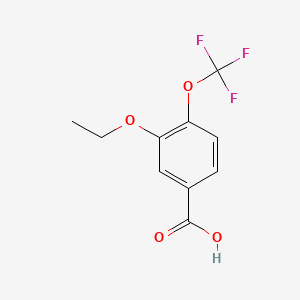
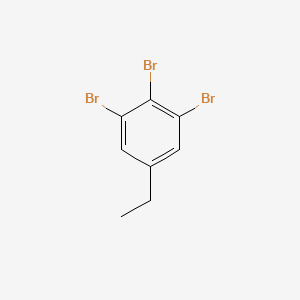
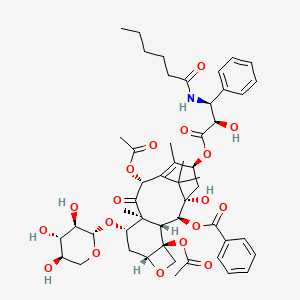
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)


